molecular formula C14H10F2N2 B258666 1-benzyl-5,6-difluoro-1H-benzimidazole

1-benzyl-5,6-difluoro-1H-benzimidazole

Cat. No. B258666
M. Wt: 244.24 g/mol
InChI Key: LTAFTOVBHWEYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5,6-difluoro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound has attracted significant attention from the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-difluoro-1H-benzimidazole is not fully understood. However, studies have indicated that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs in multicellular organisms. Additionally, studies have indicated that this compound exhibits antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
1-benzyl-5,6-difluoro-1H-benzimidazole has been shown to exhibit a variety of biochemical and physiological effects. Studies have indicated that this compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane. Furthermore, 1-benzyl-5,6-difluoro-1H-benzimidazole has been studied for its potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-5,6-difluoro-1H-benzimidazole in lab experiments include its unique properties and potential applications. This compound has shown promising results as an anticancer and antimicrobial agent, as well as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-benzyl-5,6-difluoro-1H-benzimidazole. One direction is to further investigate its potential as an anticancer and antimicrobial agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. Furthermore, studies could be conducted to improve the solubility of this compound in water, which would make it easier to work with in lab experiments. Finally, studies could be conducted to explore the potential of this compound as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

The synthesis of 1-benzyl-5,6-difluoro-1H-benzimidazole can be achieved through a multi-step process. The first step involves the condensation of o-phenylenediamine with benzyl chloride to form N-benzyl-o-phenylenediamine. The second step involves the reaction of N-benzyl-o-phenylenediamine with 2,3-difluorobenzoyl chloride to form 1-benzyl-5,6-difluoro-1H-benzimidazole. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

1-benzyl-5,6-difluoro-1H-benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results as an anticancer agent, with studies indicating that it inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has shown potential as an antimicrobial agent, with studies indicating that it exhibits activity against a variety of bacterial strains. Furthermore, 1-benzyl-5,6-difluoro-1H-benzimidazole has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Product Name

1-benzyl-5,6-difluoro-1H-benzimidazole

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

1-benzyl-5,6-difluorobenzimidazole

InChI

InChI=1S/C14H10F2N2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

LTAFTOVBHWEYFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F

Origin of Product

United States

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